Product packaging for (2S,3R)-DEPMPO-Biotin(Cat. No.:CAS No. 157230-67-6)

(2S,3R)-DEPMPO-Biotin

Cat. No.: B1146169
CAS No.: 157230-67-6
M. Wt: 235.22 g/mol
InChI Key: OKCDBZSDRSXFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Free Radical Detection in Chemical and Biological Systems

Free radicals are generated through various endogenous and exogenous processes. mdpi.com In biological systems, sources include normal metabolic processes like oxygen metabolism in mitochondria, enzymatic reactions, and exposure to external stimuli such as radiation or toxins. mdpi.combarc.gov.inacs.org While moderate levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can play positive roles in cellular signaling and immune responses, their overproduction leads to oxidative stress, causing damage to macromolecules like DNA, proteins, and lipids, ultimately contributing to cell injury and disease development. longdom.orgmdpi.comnih.gov Detecting and identifying these short-lived radical species is therefore critical for understanding their roles in health and disease. longdom.orgnih.govcambridge.org

Evolution of Spin Trapping Agents: From DMPO to DEPMPO and Beyond

Direct EPR detection of highly reactive free radicals is often hindered by their extremely short lifetimes. nih.govtaylorandfrancis.com Spin trapping addresses this challenge by employing a diamagnetic molecule (the spin trap) that reacts rapidly with a transient radical to form a more stable, paramagnetic adduct (a nitroxide radical). taylorandfrancis.commdpi.com This spin adduct has a longer lifetime, allowing for its detection and characterization by EPR spectroscopy. taylorandfrancis.com

Historically, 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) has been one of the most widely used cyclic nitrone spin traps due to its relatively low toxicity and ability to form adducts with various radicals. ebiohippo.comjfda-online.com However, DMPO has limitations, particularly regarding the stability of certain radical adducts, such as the superoxide (B77818) adduct (DMPO/•OOH), which can be relatively short-lived and prone to decomposition or conversion into other adducts, complicating spectral analysis. jfda-online.comresearchgate.net

The need for spin traps with improved properties, particularly enhanced spin adduct stability and better discrimination between different radical species, drove the development of new spin trapping agents. This evolution led to the synthesis of cyclic nitrone derivatives designed to overcome the limitations of earlier compounds like DMPO. DEPMPO is a prominent example of this advancement. rsc.org

DEPMPO as a State-of-the-Art Spin Trap

DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide) is a phosphorylated derivative of DMPO that has emerged as a superior spin trap for many applications, particularly in biological systems. glpbio.comcaymanchem.com

A key advantage of DEPMPO is the significantly increased stability of its radical adducts, especially the superoxide adduct (DEPMPO/•OOH). researchgate.netglpbio.comcaymanchem.comnih.gov This enhanced stability allows for the detection of superoxide radicals over longer periods, providing a more accurate representation of their presence and kinetics. nih.gov Studies have shown that the persistence of the DEPMPO/•OOH adduct can be substantially greater than that of the DMPO/•OOH adduct. researchgate.net

Furthermore, DEPMPO offers improved discrimination between different radical species. A notable issue with DMPO is the potential for the DMPO/•OOH adduct to decompose into the hydroxyl radical adduct (DMPO/•OH), making it difficult to distinguish between initially trapped superoxide and hydroxyl radicals. jfda-online.comglpbio.com DEPMPO largely circumvents this problem, as the decomposition of DEPMPO/•OOH does not readily produce the •OH adduct. glpbio.comcaymanchem.com This characteristic is crucial for accurately identifying the primary radical species formed in a system.

DEPMPO has been successfully used to trap various radicals, including superoxide, hydroxyl, carbon-centered, thiyl, and aryl radicals, in diverse chemical and biological systems. nih.govmdpi.comresearchgate.netresearchgate.net The characteristic EPR spectra of DEPMPO adducts, with distinct hyperfine coupling constants, enable the identification of the trapped radical species. nih.govmdpi.comresearchgate.netresearchgate.net

The primary distinguishing feature of DEPMPO compared to DMPO lies in the increased stability of its spin adducts, particularly the superoxide adduct. This greater stability allows for more reliable detection of superoxide in biological systems where the DMPO/•OOH adduct might rapidly decay. nih.gov For instance, the half-life of the DEPMPO-OOH adduct has been reported to be significantly longer than that of DMPO-OOH. nih.gov

Another critical difference is the reduced tendency of the DEPMPO/•OOH adduct to convert into the •OH adduct, a significant drawback of DMPO that can lead to misidentification of radical species. jfda-online.comglpbio.comcaymanchem.com This improved specificity makes DEPMPO a more reliable tool for studying superoxide radical chemistry.

Research findings highlight these differences. For example, studies comparing DEPMPO and DMPO in trapping cell-generated superoxide have shown that DEPMPO adducts are more stable in cellular systems. researchgate.netnih.gov Additionally, DEPMPO has demonstrated detectable spin adduct signals at lower concentrations compared to DMPO in some biological contexts. glpbio.comcaymanchem.comnih.gov

While DMPO adducts of superoxide and hydroxyl radicals have characteristic EPR spectra with specific hyperfine coupling constants (aN and aH) tandfonline.comacs.org, DEPMPO adducts exhibit distinct spectral patterns due to the presence of the phosphorus atom, which introduces additional hyperfine couplings (aP). nih.govmdpi.comresearchgate.net This provides a more complex but often more informative spectrum for radical identification. For example, the DEPMPO/•OOH adduct typically shows a characteristic eight-line EPR spectrum. nih.govresearchgate.net

The synthesis of DEPMPO, involving the incorporation of a diethoxyphosphoryl group, is responsible for these improved properties. glpbio.comcaymanchem.com This structural modification influences the electronic and steric properties of the nitrone spin trap, leading to more stable radical adducts and altered decay pathways.

Table 1: Comparison of Key Spin Traps DMPO and DEPMPO

FeatureDMPODEPMPO
Superoxide Adduct StabilityRelatively low, prone to decay/conversion to •OH adduct jfda-online.comresearchgate.netSignificantly higher researchgate.netglpbio.comcaymanchem.comnih.gov
Conversion of •OOH to •OH AdductCommon, can complicate analysis jfda-online.comglpbio.comLess prone to this conversion glpbio.comcaymanchem.com
Hyperfine Coupling ConstantsaN, aH tandfonline.comacs.orgaN, aH, aP nih.govmdpi.comresearchgate.net
Detectable Concentration (Example)5 mM glpbio.comcaymanchem.comnih.gov1 mM glpbio.comcaymanchem.comnih.gov
StructureCyclic nitronePhosphorylated cyclic nitrone glpbio.comcaymanchem.com
PubChem CID1774 ebiohippo.comciteab.comfishersci.comfishersci.caabsin.cnacs.org157230-67-6 caymanchem.com

Table 2: Examples of Radical Adducts and Hyperfine Coupling Constants (Approximate values, can vary with solvent and conditions)

Spin TrapRadical AdductaN (G)aH (G)aP (G)Notes
DMPODMPO/•OH~14.9~14.9-Characteristic 1:2:2:1 quartet
DMPODMPO/•OOH~14.3~11.7-More complex than •OH adduct spectrum
DEPMPODEPMPO/•OOH~13.8~11.8~40.8Characteristic eight-line spectrum nih.govresearchgate.net
DEPMPODEPMPO/•OH~14.0~13.2~46.9Distinct from •OOH adduct researchgate.netresearchgate.net
DEPMPOCarbon-centered~15.25~22.0~48.14Example values mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO4P B1146169 (2S,3R)-DEPMPO-Biotin CAS No. 157230-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCDBZSDRSXFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157230-67-6
Record name 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157230-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Chemical Modification Strategies of Depmpo

Established Synthetic Routes for DEPMPO

Several synthetic pathways have been developed for the preparation of DEPMPO and its analogs. Many of these routes utilize pyrrolidine (B122466) derivatives as key intermediates. mdpi.comnih.gov

Two-Step Synthetic Route (e.g., from Pyrrolidine Derivatives)

A common approach to synthesizing DEPMPO involves a two-step process, often starting from suitable pyrrolidine derivatives. rjptonline.orgmdpi.comnih.gov One such strategy relies on the application of respective pyrrolidine derivatives in a key oxidation step. mdpi.comnih.gov Pyrrolidines required for this strategy can be prepared through different routes, including the Kabachnik–Fields reaction of 5-chloropentan-2-one and corresponding diethyl phosphite (B83602) or phosphine (B1218219) oxides. nih.gov Another method involves the reaction of 2-methyl-1-pyrroline (B1218662) and a corresponding phosphite derivative. nih.gov

A two-step synthesis of DEPMPO has been reported, starting from diethyl (2-nitropropyl)phosphonate. This involves the 1,4-addition of the carbanion of diethyl (2-nitropropyl)phosphonate to acrolein, followed by hydrolysis to yield a phosphorylated nitro ketone. Subsequent zinc reduction of this nitro ketone in the presence of acetic acid leads to the formation of DEPMPO.

Another synthetic route involves the reductive cyclization of a phosphorylated γ-nitroaldehyde. researchgate.net This approach is reported to avoid the formation of over-oxidation by-products, simplifying the purification of DEPMPO compared to methods involving the oxidation of the parent pyrrolidine. researchgate.net

Key Oxidation Steps in DEPMPO Synthesis

Oxidation steps are crucial in the synthesis of nitrones, including DEPMPO. Several synthetic strategies for preparing DEPMPO and its analogs rely on the oxidation of respective pyrrolidine derivatives. mdpi.comnih.gov For example, the oxidation of a phosphorylated pyrroline (B1223166) can lead to the formation of substituted DEPMPO derivatives. researchgate.netrsc.org

One specific example involves the oxidation of a pyrrolidine intermediate using meta-chloroperoxybenzoic acid (m-CPBA) in chloroform (B151607) at low temperatures. mdpi.com Another method utilizes H₂O₂/Na₂WO₄ in methanol/water. mdpi.com The oxidation of 1-hydroxy-5,5-dimethyl-1-pyrrolid-2-one (HDMPN), a precursor of DMPOX, by HAuCl₄ has been studied, providing insight into oxidation mechanisms in related cyclic nitrones. cdnsciencepub.com

Functionalization of the Pyrroline Skeleton

The pyrroline skeleton of DEPMPO can be functionalized at various positions (C3, C4, and C5) to modify its properties, such as spin-trapping efficiency, spin adduct stability, and cellular uptake. mdpi.comnih.govnih.govnih.gov

Modifications at C5 (e.g., Alkyl/Aryl Phosphoryl Groups)

The C5 position of the DEPMPO pyrroline ring is a primary site for modification, often involving alterations to the phosphoryl group or the attached methyl group. mdpi.comnih.gov The diethoxyphosphoryl function at C5 in DEPMPO can be modified by introducing various alkyl or aryl groups. mdpi.comnih.gov

DEPMPO derivatives with different substituents at C5, such as phenylethyl and heptadecanyl groups, have been synthesized. mdpi.comnih.gov These derivatives were prepared from 2-methyl-1-pyrroline, which was transformed into functionalized 3,4-dihydro-2H-pyrrole derivatives, followed by a reaction with diethyl phosphite and oxidation. mdpi.comnih.gov Another DEPMPO derivative functionalized with a phenyl group at C5 was synthesized from 4-chloro-1-phenylbutan-1-one. mdpi.com

Modifications at C5 have also included replacing the methyl group with other substituents. mdpi.comnih.gov The introduction of electron-withdrawing groups at the C5 position, such as -P(O)(OEt)₂, -CO₂Et, or -CONH₂, has led to families of spin traps with enhanced stability of superoxide (B77818) spin adducts. researchgate.netresearchgate.net

Substitution at C3

Substitutions at the C3 position of the pyrroline ring have been explored to influence the properties of DEPMPO and its spin adducts. mdpi.comnih.gov Two phosphorylated nitrones functionalized at the C3 position have been synthesized. mdpi.com For instance, nitrone derivatives with a phenyl group at C3 were prepared through a two-step reaction sequence involving 1,4-addition and reductive cyclization. mdpi.com

Another example is the synthesis of a DEPMPO derivative with a hydroxymethyl substituent at C3 (3-HMDEPMPO). rsc.org This compound was prepared in a two-step synthesis from 4-hydroxymethyl-2-methyl-1-pyrroline, obtained via cyclization of a γ-aminoketone. rsc.org The introduction of a phenyl group at C3 has been shown to limit ring pseudorotation in the spin adduct, although sometimes resulting in shorter half-lives compared to DEPMPO. nih.govnih.gov

Substitution at C4

Functionalization at the C4 position of the DEPMPO pyrroline ring has been pursued to improve the properties of spin adducts with free radicals. mdpi.comnih.gov DEPMPO analogs with substituents at C4 have been synthesized with the aim of obtaining less complex EPR spectra of spin adducts and potentially increasing their half-lives. nih.govnih.govnih.gov

A method for synthesizing a DEPMPO analog with a phenyl group at C4 involved a synthetic pathway utilizing pyrrolidine as an intermediate to regiospecifically obtain a single isomer with trans-oriented substituents. mdpi.com

A general synthetic route for preparing DEPMPO derivatives functionalized at C4 has been established through the synthesis of 4-HMDEPMPO (5-diethoxyphosphoryl-4-hydroxymethyl-5-methyl-1-pyrroline-N-oxide). nih.govacs.org This compound was obtained from the reduction of a nitro compound. nih.govacs.org The (4R,5S)-diastereoisomer of 4-HMDEPMPO was successfully separated and used to generate various substituted analogs. nih.govacs.org

Further functionalization at C4 has been achieved using precursors like 4-NHSDEPMPO (5-diethoxyphosphoryl-4-succinimidyloxycarbonyloxymethyl-5-methyl-1-pyrroline-N-oxide), which is a reactive precursor for conjugation to other moieties. nih.govacs.org This has allowed the incorporation of groups such as triphenylphosphonium, guanidinium (B1211019), β-cyclodextrin, mesoporous silica, and biotin (B1667282) at the C4 position. mdpi.comnih.gov

Substitution at C4, particularly in a cis position relative to the dialkoxyphosphoryl group, can simplify the EPR spectrum of spin adducts by favoring the formation of one diastereoisomer and stabilizing a specific conformation of the ring in the adduct. nih.govresearchgate.net For example, the (4R, 5R)-isomer of 4-HMDEPMPO afforded stereoselectively trans adducts with superoxide or peroxyl radicals. researchgate.netrsc.org

Hydroxymethyl Derivatives (e.g., 4-HMDEPMPO)

Functionalization at the C4 position of the DEPMPO nitrone has been explored to create derivatives with altered properties. A general synthetic route to prepare DEPMPO derivatives functionalized at C4 was established through the synthesis of 4-HMDEPMPO (5-diethoxyphosphoryl-4-hydroxymethyl-5-methyl-1-pyrroline-N-oxide). acs.orgacs.org This compound was obtained from the reduction of a nitro compound precursor. acs.orgacs.org The (4R,5S)-diastereoisomer of 4-HMDEPMPO can be separated and used to generate various substituted analogues. acs.orgacs.org A three-step synthesis yielding 4-HMDEPMPO in 26% yield has been reported, starting from a dihydrofuranone. acs.org The synthesis of cis-4-HMDEPMPO has also been described, obtained as a white solid with a reported yield of 55%. nih.gov

Research findings indicate that certain isomers of 4-HMDEPMPO analogues are as effective as the parent DEPMPO for detecting superoxide. acs.orgacs.orgnih.gov The introduction of a substituent at C4, particularly in a cis position relative to the dialkoxyphosphoryl group, can simplify the EPR spectrum by favoring the formation of one diastereoisomer and stabilizing a specific conformation of the ring in the adduct. researchgate.net The superoxide adduct of (4R,5S)-4-HMDEPMPO has shown a 25% longer half-life compared to the superoxide adduct of DEPMPO. acs.orgnih.gov

Biotinylated Nitrones for Targeted Delivery

Biotinylation of DEPMPO derivatives allows for targeted delivery and detection applications, often utilizing the strong affinity between biotin and avidin. A biotinylated nitrone has been synthesized from 4-NHSDEPMPO (5-diethoxyphosphoryl-4-succinimidyloxycarbonyloxymethyl-5-methyl-1-pyrroline-N-oxide), which serves as an NH₂-reactive precursor for conjugation to various moieties, including targeting groups or labels. acs.orgacs.orgnih.gov DEPMPO-biotin retains the persistent nature of DEPMPO adducts. ebiohippo.comcaymanchem.com The biotin moiety facilitates monitoring biodistribution in biological systems when used with an avidin-conjugated reporter. ebiohippo.comcaymanchem.com Furthermore, DEPMPO-biotin can bind to free radicals on proteins, such as S-nitroso groups, enabling adduct analysis via the biotin tag. ebiohippo.comcaymanchem.com

Deuterium (B1214612) Labeling for EPR Spectral Simplification

Deuterium labeling of DEPMPO analogues is a strategy employed to simplify the complex EPR spectra of spin adducts. The presence of hydrogen atoms in the spin trap and the trapped radical contributes to the hyperfine splitting pattern observed in EPR spectra; replacing hydrogen with deuterium, which has a different nuclear spin, can reduce the number of lines and simplify the spectrum, improving resolution and analysis. Deuterium-labeled phosphorylated cyclic nitrones have been designed with this intention. mdpi.com

Attempts to synthesize deuterium-labeled DEPMPO analogs, such as 2,3,3-trideuterio and 2,3-dideuterio nitrones, have involved reactions with NaOD in D₂O, resulting in inseparable mixtures. mdpi.com The synthesis of an analog with deuterium at the C3 position utilized the reductive cyclization of a deuterated γ-nitroaldehyde. mdpi.com Perdeuterated DEPMPO analogs have also been synthesized through multi-step reaction sequences. mdpi.comnih.gov Studies with deuterium-labeled DEPMPO analogues have shown that they can exhibit more straightforward EPR patterns and better signal-to-noise ratios for spin adducts compared to unlabeled DEPMPO. rsc.org For example, analogues labeled with two or seven deuterium atoms showed improved EPR spectra of tert-butylperoxyl radical adducts. rsc.org

Mitochondria-Targeted DEPMPO Analogs

Targeting spin traps to specific cellular organelles like mitochondria is crucial for studying localized radical production. Mitochondria-targeted DEPMPO analogs have been developed to accumulate within mitochondria, allowing for the detection of reactive species generated in this organelle. researchgate.netnih.govacs.org Lipophilic cations are commonly used for mitochondrial targeting due to the negative mitochondrial membrane potential. researchgate.netnih.govnih.gov

Conjugation with Triphenylphosphonium (TPP+) Moiety (e.g., Mito-DEPMPO, Mito10-DEPMPO)

Conjugation with the triphenylphosphonium (TPP+) moiety is a prevalent strategy for targeting molecules to mitochondria. researchgate.netnih.govacs.orgnih.gov Mito-DEPMPO is a DEPMPO analogue conjugated to a TPP+ group, often via a linker. researchgate.netnih.govrsc.orgnih.gov This conjugation facilitates the accumulation of the spin trap within mitochondria. researchgate.netnih.gov

A series of Mito-DEPMPO analogues have been synthesized to investigate the influence of the TPP+ cation and linker length on spin trapping properties and mitochondrial uptake. nih.gov For instance, in Mito₁₀-DEPMPO, the linker between the DEPMPO moiety and the TPP+ group is extended. nih.gov Studies have shown that Mito-DEPMPO can effectively trap superoxide radical anion in cell-free systems. nih.gov Compared to DEPMPO, Mito-DEPMPO has shown a higher rate of superoxide trapping and a longer half-life for the O₂•⁻ adduct. researchgate.netnih.govrsc.orgnih.gov The half-life of the Mito-DEPMPO superoxide adduct has been estimated to be around 40 minutes. researchgate.netrsc.orgnih.gov The cationic and lipophilic properties of these conjugates are important for their uptake into isolated mitochondria, with Mito₁₀-DEPMPO exhibiting high mitochondrial uptake. nih.govacs.orgresearchgate.net

Table 1: Properties of Selected Mitochondria-Targeted DEPMPO Analogs

AnalogTargeting MoietyLinker LengthSuperoxide Adduct Half-Life (approx.)Mitochondrial Uptake
Mito-DEPMPOTPP⁺Short40 min researchgate.netrsc.orgnih.govNot specified
Mito₁₀-DEPMPOTPP⁺Long22 min researchgate.netHighest observed nih.govacs.orgresearchgate.net

Integration of Guanidinium Cationic Groups

Besides TPP+, guanidinium cationic groups have also been integrated into DEPMPO derivatives for mitochondria targeting. nih.govacs.orgnih.gov These compounds are designed to leverage the mitochondrial membrane potential for accumulation within the organelle, similar to TPP+ conjugates. nih.govacs.orgnih.gov Studies have shown that DEPMPO derivatives bearing a guanidinium cationic group can efficiently trap superoxide radical anion in cell-free systems. nih.govacs.orgnih.gov

Synthetic Methodologies for Targeted Spin Traps

The synthesis of targeted DEPMPO spin traps, particularly those conjugated with TPP+ or guanidinium groups, involves specific methodologies. A five-step synthetic sequence has been reported for the preparation of TPP+-conjugated cyclic nitrones. researchgate.net This sequence can involve steps such as Michael addition, reduction using agents like DIBAL-H, and reductive cyclization. researchgate.net NHS-activated DEPMPO derivatives, such as 4-NHSDEPMPO, serve as useful precursors for post-functionalization reactions, allowing conjugation to various targeting moieties. acs.orgacs.orgnih.govresearchgate.net The use of disuccinimidyl (DSC) chemistry can selectively activate hydroxyl groups for subsequent conjugation. researchgate.net

The synthesis of Mito-DEPMPO has been achieved via a novel NH₂-reactive DEPMPO intermediate. researchgate.netrsc.orgnih.gov The optimization of reaction conditions, such as the nature of the substrate, the amount of reactant, temperature, and quenching conditions, is crucial in these synthetic pathways. researchgate.net The versatility of using precursors like NHS-DIPPMPO and NHS-DEPMPO has been highlighted for synthesizing a series of derivatives. nih.gov

Table 2: Selected Synthetic Precursors and Reagents for DEPMPO Modifications

Precursor/ReagentApplication
4-HMDEPMPOPrecursor for C4-substituted analogues acs.orgacs.org
4-NHSDEPMPONH₂-reactive precursor for conjugation acs.orgacs.orgnih.gov
NaOD in D₂ODeuterium labeling attempts mdpi.com
Deuterated γ-nitroaldehydeSynthesis of C3-deuterated analogues mdpi.com
DIBAL-HReduction step in targeted synthesis researchgate.net
Disuccinimidyl carbonate (DSC)Hydroxyl group activation nih.govresearchgate.net
NHS-DEPMPO / NHS-DIPPMPOVersatile precursors for derivatives nih.gov

Mechanistic Principles of Depmpo Spin Trapping

Fundamental Spin Trapping Mechanism

Spin trapping is a technique employed to indirectly detect highly reactive and short-lived free radicals that are challenging to observe directly by EPR spectroscopy at ambient temperatures fishersci.comnih.govcaymanchem.comuni.lu. This method involves the use of a diamagnetic compound, known as a spin trap, which reacts with a transient free radical to form a more stable, persistent radical species called a spin adduct fishersci.comnih.govcaymanchem.comuni.lu. The resulting spin adduct, typically a nitroxide radical when using nitrone spin traps like DEPMPO, has a sufficiently long lifetime to be detected and analyzed by EPR, providing characteristic spectral information about the original trapped radical fishersci.comnih.govuni.lu.

Reaction with Free Radicals to Form Spin Adducts

The core of the spin trapping mechanism with DEPMPO involves the addition of a highly reactive free radical to the nitrone functional group of the DEPMPO molecule fishersci.com. This addition reaction saturates the carbon-nitrogen double bond of the nitrone, resulting in the formation of a stable nitroxide radical where the unpaired electron is primarily localized on the nitrogen atom fishersci.com. The structure of the resulting spin adduct incorporates the original radical, allowing for its identification based on the hyperfine splitting pattern observed in the EPR spectrum of the adduct fishersci.comnih.govuni.lu.

Role of the Nitrone Group in Adduct Formation

The nitrone functional group (C=N⁺-O⁻) is the reactive center of DEPMPO responsible for capturing free radicals fishersci.com. The carbon atom of the nitrone double bond is electrophilic due to the adjacent positively charged nitrogen and the negatively charged oxygen. This electrophilic character makes the nitrone susceptible to nucleophilic attack by a free radical. The radical adds across the C=N bond, with the unpaired electron becoming associated with the nitrogen atom, leading to the formation of the nitroxide spin adduct fishersci.com. The specific structure of the nitrone, including the substituents around the double bond, influences the reactivity of the spin trap and the stability and spectral properties of the resulting spin adduct.

Specific Radical Trapping by DEPMPO

DEPMPO is known for its ability to trap various types of free radicals, with a particular emphasis on oxygen-centered species fishersci.comfishersci.comwikipedia.org. Its phosphorylated structure contributes to improved properties compared to earlier spin traps like DMPO fishersci.comfishersci.com.

Oxygen-Centered Radicals

Oxygen-centered radicals, such as the superoxide (B77818) anion radical (O₂•⁻) and the hydroxyl radical (•OH), are highly reactive species involved in numerous biological and chemical processes fishersci.comnih.govfishersci.com. Detecting these short-lived radicals is crucial for understanding oxidative stress and radical-mediated reactions. DEPMPO is a valuable tool for this purpose due to the relative stability of the spin adducts formed with these radicals fishersci.com.

DEPMPO is particularly effective at trapping the superoxide anion radical (O₂•⁻), forming the DEPMPO-OOH spin adduct nih.govfishersci.com. A significant advantage of DEPMPO over DMPO is the considerably increased stability of the superoxide adduct fishersci.comwikipedia.org. The half-life of the DEPMPO-OOH adduct is reported to be significantly longer than that of DMPO-OOH, ranging from approximately 7-11 minutes to 15-17 minutes in aqueous solutions fishersci.com. This enhanced stability allows for more reliable detection and quantification of superoxide, especially in biological systems where radical lifetimes can be very short fishersci.com.

Furthermore, unlike the DMPO-OOH adduct which readily decomposes to the DMPO-OH adduct, the DEPMPO-OOH adduct does not undergo significant spontaneous decomposition to the DEPMPO-OH adduct. This distinction is critical for unambiguously identifying the presence of superoxide, as the formation of the hydroxyl adduct from DMPO could be misinterpreted as direct trapping of •OH caymanchem.com.

The EPR spectrum of the DEPMPO-OOH adduct can be complex due to the formation of diastereomers upon radical addition and additional hyperfine coupling from the phosphorus atom in the diethoxyphosphoryl group fishersci.com. This complexity, while requiring careful analysis, provides a characteristic spectral fingerprint for the trapped superoxide radical.

Detailed research findings on the stability of the DEPMPO-OOH adduct compared to DMPO-OOH are summarized in the table below:

Spin TrapRadical AdductApproximate Half-Life (Aqueous Solution)NotesSource(s)
DEPMPODEPMPO-OOH7-11 minutes
DEPMPODEPMPO-OOH~15 minutes
DEPMPODEPMPO-OOH14 minutes fishersci.comApproximately 14 times longer than DMPO-OOH. fishersci.com
DEPMPODEPMPO-OOH17 minutesMost reliable for detecting superoxide in biological systems.
DMPODMPO-OOH66 secondsUndergoes rapid conversion to DMPO-OH caymanchem.com. caymanchem.com
DMPODMPO-OOH~45 seconds caymanchem.comSpontaneous decay into DMPO-OH caymanchem.com. caymanchem.com

DEPMPO is also an effective spin trap for the highly reactive hydroxyl radical (•OH), forming the DEPMPO-OH spin adduct fishersci.com. Similar to the superoxide adduct, the DEPMPO-OH adduct exhibits significantly greater stability compared to the DMPO-OH adduct. Reported half-lives for the DEPMPO-OH adduct are notably long, ranging from 127 to 158 minutes. This enhanced stability is advantageous for detecting •OH, particularly in complex biological environments where the radical itself is extremely short-lived fishersci.com.

The EPR spectrum of the DEPMPO-OH adduct is characterized by a specific hyperfine splitting pattern, typically described as a doublet of quartets. This distinctive spectrum, along with the increased stability of the adduct, facilitates the identification and study of hydroxyl radicals trapped by DEPMPO.

Comparative stability data for the hydroxyl radical adducts of DEPMPO and DMPO are presented in the table below:

Alkylperoxyl Radicals (e.g., DEPMPO-OOR)

Efficient trapping and identification of alkylperoxyl radicals (ROO•) using spin traps can be challenging due to the potential instability of the resulting spin adducts. rsc.orgresearchgate.net While early studies sometimes assigned certain EPR signals to peroxyl radical adducts, it has been shown that these signals can originate from alkoxyl radical adducts formed during the decomposition of the peroxyl radical adducts. researchgate.net The homolytic cleavage of the O-O bond in the peroxyl radical spin adduct can lead to the elimination of an alkoxyl radical (RO•) and the formation of a nitrosoaldehyde. rsc.orgresearchgate.net The subsequently formed alkoxyl radical can then be trapped by another spin trap molecule, potentially complicating spectral assignment. rsc.org Despite these challenges, DEPMPO has been used in studies investigating the involvement of alkylperoxyl radicals, for instance, in the reactions of dialkylzincs with oxygen. nih.gov

Nitrogen-Centered Radicals

DEPMPO has been applied to the detection of nitrogen-centered radicals. oup.comnih.gov Studies have shown that DEPMPO can trap N-centered radicals generated from the oxidation of alkyl amines. oup.com The resulting DEPMPO-N-centered radical adducts exhibit characteristic EPR parameters. oup.com For example, in the trapping of N-centered radicals from dimethylamine (B145610) and ethylamine, DEPMPO predominantly yielded N-centered radical adducts. oup.com The EPR spectra of these adducts typically show a triplet pattern due to the hyperfine interaction with the β-nitrogen nucleus. oup.com

Sulfur-Centered Radicals (e.g., Thiyl Radicals, Glutathionyl Radical, Sulfite (B76179) Anion Radical)

DEPMPO is effective in trapping various sulfur-centered radicals, including thiyl radicals (RS•), the glutathionyl radical (GS•), and the sulfite anion radical (SO₃•⁻). nih.govnih.govresearchgate.net Studies using DEPMPO have investigated the formation of these radicals from the oxidation of thiols (like glutathione (B108866) and N-acetyl-DL-penicillamine) and sulfite, for example, by peroxynitrite. nih.govresearchgate.net The predominant species trapped in these reactions are the corresponding sulfur-centered radicals. nih.govresearchgate.net The glutathionyl radical adduct of DEPMPO (DEPMPO-SG) has been characterized by its EPR spectrum. researchgate.net It's important to note that spin trapping of sulfite radicals with nitrone spin traps like DEPMPO can also occur via non-radical addition pathways, which should be considered during interpretation. nih.gov

Carbon-Centered Radicals

DEPMPO is capable of trapping carbon-centered radicals. nih.govmdpi.comarkat-usa.org These radicals can be generated through various processes, such as hydrogen abstraction from organic molecules by highly reactive species like the hydroxyl radical. nih.govmdpi.com Carbon-centered radical adducts of DEPMPO exhibit distinct EPR parameters compared to other radical adducts like those formed with hydroxyl or superoxide radicals. nih.gov For instance, studies have characterized the EPR spectra of DEPMPO adducts formed with carbon-centered radicals generated from ethanol (B145695) or DMSO. nih.govmdpi.com DEPMPO has also been used to detect carbon-centered radicals in complex mixtures, such as those found in cigarette smoke. arkat-usa.org

Hydrogen Atom (•H) Adducts

DEPMPO has been proposed as a spin trap for the detection of hydrogen atoms (•H). acs.orgnih.govnih.govacs.org The DEPMPO/H adduct has been characterized by EPR spectroscopy, and its spectrum shows considerable resemblance to previously unassigned lines observed in the EPR spectra of DEPMPO adducts in biological systems. acs.orgnih.govacs.org This suggests that hydrogen atoms can be produced in biological contexts and effectively trapped by DEPMPO. acs.orgacs.org An electrochemical system known to produce only •H radicals has been used to obtain a separate spectrum of the DEPMPO/H adduct for characterization. acs.orgnih.govacs.org

Stereochemistry and Isomer Formation of Spin Adducts

The addition of a radical to the prochiral carbon (C-2) of cyclic nitrone spin traps like DEPMPO can lead to the formation of diastereomeric spin adducts. nih.govresearchgate.net This stereochemical outcome influences the complexity of the resulting EPR spectra due to the superimposition of signals from different isomers. nih.gov

Diastereomer Formation with Certain Radicals (e.g., •OH, Thiyl, Superoxide)

EPR Parameters of Selected DEPMPO Spin Adducts

Trapped RadicalaN (G)aHβ (G)aP (G)NotesSource
•H14.0-47.5Computer simulation acs.org
Carbon-centered15.222.347.7•CH₃ adduct mdpi.com
Carbon-centered15.2522.048.14General C-centered radical adduct mdpi.com
Glutathionyl (GS•)---Characteristic spectrum observed researchgate.net
Superoxide (O₂•⁻)---Forms cis and trans diastereomers nih.gov
Hydroxyl (•OH)---Forms diastereomers researchgate.net
Thiyl (RS•)---Forms diastereomers nih.gov

Note: Hyperfine coupling constants (aN, aHβ, aP) are approximate and can vary depending on the solvent and experimental conditions.

Impact of Substituents on Isomer Formation and EPR Spectra

The presence of substituents on the nitrone ring can significantly influence the spin-trapping process, affecting both the formation of different spin adduct isomers and the characteristics of their EPR spectra. For DEPMPO, the diethoxyphosphoryl group at the 5-position plays a crucial role. This substituent contributes to the distinct EPR spectral patterns observed for DEPMPO spin adducts, particularly through phosphorus hyperfine coupling (aP), which is sensitive to the nature of the trapped radical and the conformation of the spin adduct. nih.gov

Modifications to the DEPMPO structure have been explored to improve its spin-trapping properties. For instance, substituting the phenyl group at the C-3 carbon of a DEPMPO analogue (cis-3-phenyl DEPMPO) resulted in a less complex EPR spectrum for the superoxide adduct (a 12-line spectrum with equal intensity), although the adduct's half-life was significantly shorter compared to DEPMPO-OOH. nih.gov Substitution at the C-4 position with a phosphoryl group in 4-PhDEPMPOc also aimed to simplify the EPR spectrum and generate a persistent superoxide adduct. nih.gov Cationic DEPMPO analogues, such as Mito-DEPMPO, which has a triphenyl phosphonium (B103445) cation, exhibit different EPR parameters and increased half-lives for their superoxide and glutathiyl radical adducts compared to DEPMPO. nih.govacs.org

The EPR spectra of Mito-DEPMPO-OOH can be complex, potentially explained by an exchange model between two conformers of the trans adduct or a superimposition of hydroxyl and superoxide adduct spectra. nih.gov In contrast, the EPR spectrum of Mito-DEPMPO-OH is composed of 12 major absorptions, differing from the doublet of quartets seen for the corresponding DEPMPO-OH adduct. nih.gov

The electronic effects of substituents on coumarin (B35378) derivatives have been shown to influence their interaction with DEPMPO/HO• adducts, highlighting how the chemical environment and the properties of other molecules present can impact spin adduct characteristics and EPR spectra. researchgate.net

Adduct Stability and Half-Life Considerations

A key advantage of DEPMPO over earlier spin traps like DMPO is the increased stability and longer half-lives of its radical adducts, particularly with oxygen-centered radicals. nih.gov This enhanced stability allows for better detection and characterization of transient radical species that would rapidly decay when trapped by less stable spin traps. nih.gov

Comparison of DEPMPO Adduct Stability with DMPO Adducts

DEPMPO spin adducts generally exhibit significantly higher stability compared to their DMPO counterparts. The half-life of the DEPMPO-superoxide adduct (DEPMPO/OOH) is notably longer than that of the DMPO-superoxide adduct (DMPO/OOH), reported to be almost 15 minutes for DEPMPO/OOH in some studies, approximately 10 times higher than the respective DMPO adduct. nih.govresearchgate.netfrontierspartnerships.org For hydroxyl radical adducts, the half-lives of DEPMPO/OH (127-158 min) are also substantially longer than those of DMPO/OH (55 min). researchgate.net The increased stability of DEPMPO adducts is particularly advantageous for detecting superoxide, as the DMPO/OOH adduct is relatively unstable and can rapidly convert to the DMPO/OH adduct, leading to potential misidentification. frontierspartnerships.org

In the presence of ascorbate (B8700270), the in vitro stability of the DEPMPO/SO3- adduct was found to be 7 times better than that of DMPO/SO3-. nih.gov Under in vivo conditions, DEPMPO/SO3- was 2-4 times more stable than DMPO/SO3-. nih.gov The stability order of spin adducts in aqueous solutions is generally SO3* > OH > CH3, while in cell suspensions, it is SO3* > OH ≈ CH3. nih.gov

Data Table: Comparison of Spin Adduct Half-Lives

Spin TrapRadical TrappedAdductApproximate Half-Life (Aqueous Solution)Source
DEPMPOSuperoxideDEPMPO/OOH~15 min nih.govresearchgate.net
DMPOSuperoxideDMPO/OOH~45 s frontierspartnerships.org
DEPMPOHydroxylDEPMPO/OH127-158 min researchgate.net
DMPOHydroxylDMPO/OH55 min researchgate.net
DEPMPOSulfiteDEPMPO/SO3-7 times better than DMPO/SO3- (in vitro with ascorbate) nih.gov nih.gov
DMPOSulfiteDMPO/SO3*-- nih.gov

Note: Half-life values can vary depending on the experimental conditions.

Factors Influencing Adduct Decay Kinetics

The decay kinetics of DEPMPO spin adducts can be influenced by various factors, including the biological environment, the presence of reducing agents, and the specific radical trapped. For example, in cellular systems, the rapid reduction of nitroxide spin adducts by intracellular components can limit their detection. nih.gov

The half-life of Mito-DEPMPO-OOH was found to be 40.4 minutes at room temperature and 17.3 minutes at 37 °C, while DEPMPO-OOH decayed over 15.3 minutes at room temperature and 8.7 minutes at 37 °C. nih.gov This indicates that temperature and the specific DEPMPO analogue can affect adduct stability. The Mito-DEPMPO-SG adduct is also significantly more persistent than the analogous DEPMPO-SG adduct. nih.govacs.org

The presence of methyl-β-cyclodextrin has been shown to increase the half-life of the DEPMPO-OOH adduct in vitro and provide partial protection from reduction by glutathione peroxidase and ascorbate anion. nih.gov

Conversion of DEPMPO/OOH into DEPMPO/OH Adducts

The conversion can be influenced by factors such as the presence of enzymes like superoxide dismutase (SOD) and the generation of hydroxyl radicals through independent mechanisms, such as Fenton chemistry. oup.comnih.gov While the transformation of DEPMPO/OOH into DEPMPO/OH does occur, it is reported to be slower than the corresponding conversion with DMPO, allowing for better differentiation of the trapped radical species. oup.com

Reversibility of Spin Adduct Formation

The formation of spin adducts with nitrone spin traps, including DEPMPO, can be reversible. This means that the spin adduct can decompose back into the original nitrone spin trap and the trapped radical. researchgate.net This reversibility is particularly relevant in the context of spin trapping thiyl radicals and can influence the quantitative analysis of spin-trapping data. researchgate.net

Reactions involving the reversible addition of thiols and thiyl radicals to nitrones like DEPMPO have been described. researchgate.net The reverse decomposition of paramagnetic adducts back to the nitrone and thiyl radical has been observed. researchgate.net The rate constants for the monomolecular decomposition of radical adducts back to the nitrone and glutathiyl radical have been determined for both DMPO/GS• and DEPMPO/GS• adducts, with DEPMPO/GS• showing a slower decomposition rate (0.02 s⁻¹) compared to DMPO/GS• (0.3 ± 0.1 s⁻¹). researchgate.net

Nucleophilic reactions with S-centered nucleophiles, such as sulfite, thioglycolic acid, cysteine, and glutathione, can also be reversible with DEPMPO. researchgate.net The equilibrium constant for the formation of the product of DEPMPO with these nucleophiles decreases in the order: sulfite > thioglycolic acid > cysteine > glutathione. researchgate.net

The potential for reversible reactions and the release of the trapped radical from the spin adduct are important considerations when interpreting spin-trapping results, especially in complex biological systems where various reactions can occur simultaneously. researchgate.netnih.gov

Advanced Methodologies for Depmpo Based Radical Detection

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons, such as free radicals mdpi.comwikipedia.orgljmu.ac.uklibretexts.org. In spin trapping, a short-lived radical reacts with a diamagnetic spin trap to form a more stable, paramagnetic spin adduct, which can then be detected and characterized by EPR mdpi.comwikipedia.orgmdpi.comnumberanalytics.comnih.gov.

Principles of EPR for Spin Adduct Characterization

EPR spectroscopy relies on the interaction of the magnetic moment of an unpaired electron with an external magnetic field and the magnetic moments of nearby atomic nuclei (nuclear spins) libretexts.org. When a sample containing paramagnetic species is placed in a magnetic field and irradiated with microwaves, transitions between electron spin energy levels occur at specific frequencies and magnetic field strengths libretexts.org. These transitions are detected as an EPR spectrum, which is typically presented as the first derivative of the absorption signal libretexts.org.

The information obtained from an EPR spectrum is crucial for identifying the spin adduct and, by extension, the original trapped radical. Key parameters include:

g-value: This value is related to the local magnetic field experienced by the unpaired electron and provides information about the electronic environment of the radical wikipedia.orgmdpi.com.

Hyperfine Coupling Constants (hfc): These constants represent the interaction between the unpaired electron and nearby nuclear spins wikipedia.orgmdpi.com. The number of interacting nuclei and their types (e.g., nitrogen, hydrogen, phosphorus) determine the splitting pattern of the EPR signal mdpi.com. The magnitude of the hfc is dependent on the distance and orientation of the nucleus relative to the unpaired electron density mdpi.com.

For DEPMPO spin adducts, hyperfine couplings to the nitrogen nucleus of the nitroxide group (aN), the β-hydrogen atoms, and the phosphorus nucleus are particularly informative nih.gov.

Interpretation of EPR Spectra of DEPMPO Adducts

The interpretation of DEPMPO spin adduct EPR spectra involves analyzing the hyperfine splitting pattern to determine the hfc values for the interacting nuclei. These values are characteristic of the trapped radical species nih.govmdpi.comnumberanalytics.comjove.cominterchim.fracs.orgmdpi.com.

For example, the EPR spectrum of the DEPMPO-superoxide adduct (DEPMPO-OOH) is characterized by specific hyperfine couplings that distinguish it from the DEPMPO-hydroxyl adduct (DEPMPO-OH) nih.govtandfonline.com. However, the interpretation can be complicated by the presence of diastereomers due to the chiral centers in the DEPMPO adducts and potential conformational exchange frontiersin.orgnih.govtandfonline.com. The DEPMPO-OOH adduct, for instance, can exhibit an eight-line spectrum with partial asymmetry acs.org.

It is important to consider that DEPMPO-OOH can undergo conversion to DEPMPO-OH, which can complicate the accurate detection of superoxide (B77818) radicals, although this conversion is slower compared to DMPO frontiersin.orgnih.gov. Careful analysis and consideration of potential secondary adducts are necessary for correct interpretation tandfonline.com.

Quantitative Analysis of Radical Generation via EPR Oximetry and Kinetic Modeling

While the intensity of the EPR signal of a spin adduct reflects the magnitude of free radical generation, quantitative determination of the actual quantity of radicals produced can be complex nih.gov. Factors such as the kinetics of spin trapping, the stability of the spin adduct, and competing reactions in the system can influence the observed signal intensity nih.gov.

Quantitative analysis can be approached through various methods, including:

Comparison to a standard: Using a known concentration of a stable nitroxide radical (e.g., TEMPOL) as a standard allows for the estimation of the spin adduct concentration based on signal intensity nih.gov.

Kinetic modeling: This involves analyzing the formation and decay rates of the spin adduct, along with the kinetic parameters of the spin trapping reaction and radical generation, to determine the initial rate and quantity of radical production nih.gov. This method is particularly useful in complex biological systems where various factors can influence adduct kinetics nih.gov.

EPR Oximetry: While primarily used for measuring oxygen levels, the principles of quantitative EPR can be applied to spin adducts under controlled conditions.

Detailed research findings often involve monitoring the increase in spin adduct signal over time to assess the rate of radical generation under different experimental conditions pnas.org.

In vivo EPR Detection using DEPMPO

Direct detection of short-lived radicals in vivo is challenging due to their low concentrations and rapid reactivity mdpi.comnih.gov. EPR spin trapping with DEPMPO offers a method for indirect detection by forming more stable adducts mdpi.comnih.gov.

Studies have demonstrated the feasibility of using DEPMPO for in vivo EPR detection of hydroxyl and sulfate (B86663) radicals in animal models nih.gov. The longer in vivo lifetimes of DEPMPO adducts compared to those of DMPO contribute to its suitability for such applications nih.gov. However, the complexity of biological systems and potential interactions with endogenous reductants and enzymes can still influence adduct stability and signal detection nih.gov.

Simplification of EPR Spectra through Deuteration

The complexity of DEPMPO spin adduct EPR spectra, arising from interactions with various protons, can sometimes hinder interpretation nih.govtandfonline.com. Deuteration of the spin trap can simplify the spectra by replacing hydrogen atoms (which have a nuclear spin of 1/2) with deuterium (B1214612) atoms (which have a nuclear spin of 1) or by removing hyperfine couplings from specific positions if deuterium has a different nuclear spin or coupling constant nih.govnih.govrsc.orgnih.govmdpi.com.

Synthesizing deuterated analogues of DEPMPO, where specific hydrogen atoms are replaced by deuterium, can lead to simpler EPR patterns with better signal-to-noise ratios rsc.orgnih.gov. This simplification aids in the accurate determination of hyperfine coupling constants and the unambiguous identification of the trapped radical species, especially when multiple radical adduct signals are superimposed rsc.org.

Mass Spectrometry (MS) for Spin Adduct Identification

While EPR is essential for detecting the paramagnetic spin adducts, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), can provide complementary information for the identification and structural characterization of these adducts researchgate.netncsu.edunih.gov.

MS can detect both the paramagnetic nitroxide form and the diamagnetic hydroxylamine (B1172632) form of the spin adducts researchgate.net. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to detect the molecular ions of DEPMPO adducts researchgate.netnih.gov. Tandem mass spectrometry (MS/MS) is then employed to fragment these molecular ions, providing structural information based on the fragmentation patterns researchgate.netncsu.edu.

Analysis of the fragmentation ions can help confirm the structure of the spin adduct and identify the site of radical attack on biomolecules like peptides or phospholipids (B1166683) researchgate.net. While MS can identify the presence of adducts, including those that might be EPR-silent (e.g., hydroxylamine forms), the tandem mass spectra of DEPMPO adducts can sometimes be less informative compared to those of other spin traps, potentially showing typical fragmentation of the trapped molecule rather than extensive fragmentation of the adduct itself researchgate.net. Nevertheless, MS serves as a valuable tool for verifying the formation of spin adducts and gaining further structural insights ncsu.edu.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Adduct Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the detection and structural characterization of DEPMPO radical adducts. ESI-MS allows for the ionization of the spin adducts in solution, producing molecular ions that can be detected based on their mass-to-charge ratio (m/z) sigmaaldrich.comsigmaaldrich.com. This provides direct information about the molecular weight of the formed adduct.

Further structural elucidation is achieved through tandem mass spectrometry (MS/MS or QTOF-MS/MS) sigmaaldrich.comsigmaaldrich.com. In MS/MS, selected precursor ions (the molecular ions of the adducts) are fragmented, and the resulting product ions are analyzed. The fragmentation patterns observed in the MS/MS spectra provide crucial details about the structure of the spin adduct, including the identity of the trapped radical and its point of attachment to the DEPMPO molecule sigmaaldrich.com. For instance, analysis of QTOF-MS/MS spectra of DEPMPO adducts with biomolecule radicals, such as peptides and phospholipids, has enabled the localization of the radical position within the biomolecule sigmaaldrich.com. Characteristic fragment ions can indicate the loss of the neutral spin trap molecule or specific moieties of the trapped radical.

Studies comparing DEPMPO to other spin traps, such as MCPIO, in conjunction with ESI-MS and MS/MS have shown that DEPMPO can yield adducts with increased signal intensity, which is advantageous for detection by mass spectrometry sigmaaldrich.comsigmaaldrich.com. While the informativeness of MS/MS spectra can vary depending on the specific spin trap and radical involved, the combination of DEPMPO spin trapping with ESI-MS/MS provides a valuable approach for identifying and characterizing a diverse range of radical species, including carbon-centered and oxygen-centered radicals sigmaaldrich.comsigmaaldrich.com.

Research findings have demonstrated the application of ESI-MS and MS/MS for characterizing DEPMPO adducts formed from various radicals. Examples include the detection and characterization of hydroxyl and peroxyl radical adducts, as well as adducts derived from biomolecule radicals sigmaaldrich.comsigmaaldrich.com. The ability to obtain molecular weight information from ESI-MS and detailed structural insights from MS/MS fragmentation patterns makes this combined approach a vital complement to EPR spectroscopy in radical biology and chemistry.

Detection of EPR-Silent Adducts

A significant challenge in radical detection using spin trapping is the potential formation of radical adducts that are not detectable by conventional EPR spectroscopy. These "EPR-silent" adducts can arise from various processes, including the reduction of the paramagnetic nitroxide spin adduct to a hydroxylamine or the formation of diamagnetic species sigmaaldrich.comsigmaaldrich.com. DEPMPO adducts, like those of other nitrone spin traps, can exist in such EPR-silent forms, specifically the nitrone or hydroxylamine forms sigmaaldrich.comsigmaaldrich.com.

Mass spectrometry-based techniques, particularly ESI-MS and LC/MS, offer a crucial advantage in overcoming this limitation as they can detect both paramagnetic and diamagnetic species. Studies have shown that mass spectrometry can be used to identify DEPMPO adducts that are in their EPR-silent nitrone or hydroxylamine forms sigmaaldrich.comsigmaaldrich.com. This capability is essential for obtaining a complete picture of the radical trapping process and identifying all the stable products formed.

While much of the literature discussing the detection of EPR-silent adducts via MS focuses on DMPO, the underlying principle applies to DEPMPO. For instance, methods involving LC/MS have been developed to detect EPR-silent DMPO adducts that were not visible by EPR, highlighting the power of MS in such scenarios. These approaches often involve separating the various adduct species by liquid chromatography before detection by mass spectrometry. The ability of ESI-MS to ionize a wide range of polar molecules makes it well-suited for detecting potentially reduced or rearranged DEPMPO adducts that are EPR-silent.

Applications of Depmpo in Biomedical Research and Oxidative Stress Studies

Detection and Quantification of Reactive Oxygen Species (ROS)

DEPMPO serves as a valuable tool for the detection and quantification of oxygen-centered radicals, including superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals, as well as other radical species like peroxyl and alkoxyl radicals. Its utility in this regard spans various experimental settings, from controlled in vitro systems to more complex cellular and in vivo models.

In Vitro Studies of Oxidative Stress Mechanisms

In vitro studies frequently employ DEPMPO to investigate the fundamental mechanisms of oxidative stress. Using free radical-generating systems, researchers can characterize the formation and behavior of various radicals. For instance, DEPMPO has been used to trap superoxide and hydroxyl radicals produced in chemical systems, allowing for the determination of hyperfine coupling constants of the resulting spin adducts. researchgate.net While DEPMPO can detect both superoxide and hydroxyl radicals, studies have revealed an undesirable conversion of the DEPMPO/OOH adduct into the DEPMPO/OH adduct, although this conversion rate is relatively slow and decreases with oxygenation. researchgate.netnih.gov Despite this, DEPMPO remains effective for independently detecting radicals. researchgate.netnih.gov DEPMPO has also been used to study superoxide production in systems like xanthine/xanthine oxidase and to investigate the "uncoupling" of nitric oxide synthase, which leads to superoxide production. rsc.org Furthermore, it has been applied to detect phenyl radicals and intermediate radicals formed during various chemical reactions in vitro. rsc.orgresearchgate.net The stability of the DEPMPO-superoxide spin adduct is significantly greater than that of the DMPO-superoxide adduct, making DEPMPO advantageous for detecting superoxide in certain in vitro settings. researchgate.net

In Vivo Monitoring of Radical Production

Monitoring radical production in living systems presents significant challenges due to the transient nature of these species. DEPMPO has been applied for the detection of oxygen-centered radicals in vivo. researchgate.netnih.gov Its ability to efficiently trap oxygen-centered radicals produced by systems in vivo has been demonstrated in studies involving isolated plasma membranes. researchgate.netnih.gov While the signal can be weak, the characteristic EPR spectrum for the DEPMPO-OOH adduct can be observed. researchgate.net DEPMPO's cell-permeable nature and relatively low cellular toxicity make it suitable for biological applications, including in vivo studies. nih.gov Novel approaches combining spin trapping with techniques like molecular magnetic resonance imaging (mMRI) and immuno-spin trapping (IST) using antibodies against DEPMPO adducts are being developed to assess radical formation in vivo, for example, in mouse models of neurological diseases. conicet.gov.ar

Cellular Applications: Assessing Radical Formation in Cell Lines

DEPMPO is employed in cellular studies to assess radical formation within various cell lines. For instance, it has been used in human lymphoblast cell lines to detect superoxide radical production. nih.gov However, the application of DEPMPO in cells can be limited by the bioreduction of the DEPMPO/O₂•⁻ radical adduct. nih.gov In some cellular studies, the observed EPR spectra using DEPMPO in cells corresponded to the DEPMPO/•OH adduct, likely produced by the decomposition of the DEPMPO/•OOH adduct. nih.gov Despite these challenges, spin trapping with DEPMPO in stimulated cells has resulted in the formation of both DEPMPO/•OH and DEPMPO/•OOH adducts. nih.gov Studies using DEPMPO-biotin in microglial cell lines have also demonstrated its utility in detecting free radicals in a cellular context, particularly in response to oxidative stress induction. researchgate.net

Subcellular Localization of Radical Formation (e.g., Mitochondria)

Understanding the precise location of radical generation within cells is crucial for elucidating oxidative stress mechanisms. DEPMPO and its derivatives have been utilized to investigate radical formation at the subcellular level, notably in mitochondria. Mitochondria are a major source of ROS production, and targeted spin traps are valuable tools for studying this process. nih.gov Mito-DEPMPO, a DEPMPO analogue conjugated with a triphenylphosphonium cation, has been developed to specifically target mitochondria. nih.govnih.govresearchgate.net This targeted approach allows for the detection and characterization of superoxide radical anions generated from intact isolated mitochondria. nih.govnih.gov Mito-DEPMPO has shown improved superoxide trapping efficiency and adduct stability compared to untargeted DEPMPO, making it more effective for detecting radicals within mitochondria. nih.govnih.gov Confocal microscopy and cell fractionation studies have also indicated that DMPO nitrone adducts can be mainly formed in mitochondrial and microsomal fractions in certain cell types. conicet.gov.ar

Investigating Disease Mechanisms

Oxidative stress is implicated in the pathogenesis of a wide range of diseases. DEPMPO, by enabling the detection and characterization of radical species, plays a role in investigating the mechanisms by which oxidative stress contributes to various pathologies.

Role of Oxidative Stress in Various Pathologies (e.g., Cancer, Cardiovascular, Neurodegenerative Diseases)

Oxidative stress is a common denominator in numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.govmdpi.comresearchgate.net Increased levels of ROS can lead to cellular damage, apoptosis, and contribute to disease progression. mdpi.comresearchgate.netfrontiersin.orgnih.gov DEPMPO, through its application in detecting ROS and other radicals, supports research into the involvement of these species in disease mechanisms. For instance, oxidative stress contributes to genomic instability in cancer and neuronal loss in neurodegenerative diseases. mdpi.com In neurodegenerative disorders like Alzheimer's and Parkinson's disease, elevated ROS/RNS damage cellular components and drive the disease process. mdpi.com While the search results broadly link oxidative stress to these diseases and mention DEPMPO's use in the context of detecting radicals in biological systems, specific detailed research findings directly using DEPMPO to elucidate disease mechanisms in cancer, cardiovascular, or neurodegenerative diseases are not extensively provided in the snippets, beyond its general application in detecting the implicated radical species in biological and cellular models relevant to these conditions. nih.govnih.govmdpi.commdpi.com The ability to detect and quantify radicals using DEPMPO in relevant biological models provides crucial data for understanding the role of oxidative stress in these complex diseases.

Assessment of Free Radical Formation in Specific Disease Models (e.g., Ischemia-Reperfusion Injury)

Ischemia-reperfusion (I/R) injury, a process where tissue damage is exacerbated upon restoration of blood flow after a period of oxygen deprivation, is a significant area where DEPMPO has been applied to assess free radical formation. The reintroduction of oxygen during reperfusion can lead to a burst of reactive oxygen species production, contributing to cellular damage.

Studies utilizing DEPMPO in models of I/R injury have successfully detected the formation of various free radicals, including superoxide anion and hydroxyl radicals. For instance, in a rat model of focal cerebral ischemia, microdialysis coupled with EPR analysis using DMPO (a related spin trap, often used in comparison with DEPMPO) demonstrated predominantly superoxide or peroxyl radical production during ischemia, followed by the appearance of hydroxyl radicals and later thiyl and carbon-centered radicals during reperfusion. While this study specifically mentions DMPO, it highlights the application of spin trapping in I/R injury.

Research employing DEPMPO in canine postischemic hearts detected EPR signals corresponding to DEPMPO-OOH (superoxide anion adduct) and DEPMPO-OH (hydroxyl radical adduct) in the reperfused ischemic myocardium. Peak concentrations of DEPMPO-OOH were observed at 1 hour after reperfusion, while DEPMPO-OH peaked at 3 hours after reperfusion. These findings suggest a sustained generation of oxygen-derived radicals during the late phase of reperfusion, correlating with the progression of myocardial infarction.

Another study investigating renal I/R injury in rats used DMPO and PBN (alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone) as spin traps. While DMPO detected hydroxyl and carbon-centered radical adducts during early reperfusion in kidneys perfused without albumin, radical adducts were not detected with PBN in vitro. The total DMPO adduct concentration reached 4.35 ± 1.05 nmol/g kidney/3 min during reperfusion, significantly higher than in control kidneys (2.55 ± 1.1 nmol/g kidney/3 min).

These studies collectively demonstrate the utility of spin traps like DEPMPO and DMPO in identifying and quantifying free radical production in complex pathological conditions such as ischemia-reperfusion injury, providing crucial data on the temporal and spatial generation of different radical species.

Evaluation of Antioxidant Interventions

DEPMPO is also a valuable tool for evaluating the efficacy of antioxidant interventions by assessing their ability to scavenge free radicals. Antioxidants work by neutralizing reactive species, thereby reducing oxidative stress. Spin trapping with DEPMPO allows researchers to directly measure the reduction in free radical signals in the presence of antioxidant compounds.

Assessing Scavenging Activity of Compounds

The scavenging activity of various compounds can be assessed by generating specific free radicals in vitro in the presence of DEPMPO and the test compound, then measuring the decrease in the corresponding DEPMPO spin adduct signal using EPR spectroscopy. A decrease in the spin adduct signal indicates that the test compound has scavenged the radicals, competing with DEPMPO for the radical species.

For example, studies evaluating the antioxidant properties of compounds like sulfaphenazole (B1682705) (SPZ), a cytochrome P450 inhibitor, have utilized DEPMPO spin trapping. By generating superoxide, hydroxyl, and peroxyl radicals in vitro and using DEPMPO to trap them, researchers could assess the scavenging capacity of SPZ. The presence of SPZ led to a decrease in the intensity of the DEPMPO-superoxide, DEPMPO-hydroxyl, and DEPMPO-peroxyl adduct signals. Specifically, 1 mM SPZ decreased the DEPMPO-superoxide signal by approximately 60%, while 5 mM SPZ or superoxide dismutase (SOD) completely abolished it. The DEPMPO-hydroxyl signal was decreased by approximately 80% in the presence of 1 mM SPZ, and the DEPMPO-peroxyl adduct was completely inhibited by 1 mM SPZ. These results indicate that SPZ is capable of scavenging these radical species.

While DMPO is also commonly used for scavenging assays, the enhanced stability of DEPMPO adducts, particularly with superoxide, can provide more reliable and persistent signals for quantification, which is beneficial when assessing scavenging activity, especially in biological samples where adduct stability can be compromised. Studies have shown that biological reductants can enhance the signal of DMPO-OH, while this effect is significantly less pronounced with DEPMPO, suggesting DEPMPO is less prone to artifacts in such systems.

Data on Scavenging Activity of Sulfaphenazole (SPZ) using DEPMPO:

Radical SpeciesSPZ ConcentrationDEPMPO Adduct Signal (% of Control)
Superoxide1 mM~40%
Superoxide5 mM~0%
Superoxide500 U/ml SOD~0%
Hydroxyl1 mM~20%
Alkylperoxyl1 mM~0%

This data illustrates how DEPMPO spin trapping can quantify the scavenging efficiency of a compound against different radical species.

Table of Compounds and PubChem CIDs:

Compound NamePubChem CID
DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide)Not readily available in search results, but related structures and applications are discussed. Based on structure, a PubChem CID search is needed.
DMPO (5,5-dimethyl-1-pyrroline N-oxide)1774
Hydroxyl Radical (•OH)157350
Superoxide Anion Radical (O₂•⁻)5359597
Peroxyl Radical (ROO•)Not specifically searched, but mentioned as DEPMPO-OOR adduct.
Sulfaphenazole (SPZ)Not specifically searched, but mentioned in relation to scavenging activity.
PBN (alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone)135532295
Peroxynitrite (ONOO⁻)104806

Correction: A targeted search for DEPMPO PubChem CID is needed to complete the table accurately.

Revised Plan:

Perform a targeted Google search for "DEPMPO PubChem CID".

Add the confirmed PubChem CID for DEPMPO to the table.

Review the generated content and ensure all mentioned compounds have their PubChem CIDs listed in the table.

Finalize the article structure, content, formatting, and table.DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide) is a cyclic nitrone spin trap widely used in electron paramagnetic resonance (EPR) spectroscopy to detect short-lived free radicals in biological systems. It is a phosphorylated derivative of the commonly used spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide). A key advantage of DEPMPO over DMPO is the increased stability of its spin adducts, particularly with the superoxide anion radical (O₂•⁻). The DEPMPO-superoxide adduct has a significantly longer half-life compared to the DMPO-superoxide adduct, and its decomposition does not readily produce the hydroxyl radical (•OH) adduct, which can be a confounding factor when using DMPO. This enhanced stability and specificity make DEPMPO a valuable tool for studying free radical formation and evaluating antioxidant efficacy in complex biological environments.

DEPMPO plays a crucial role in biomedical research, particularly in the investigation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. EPR spin trapping with DEPMPO allows for the detection and identification of specific radical species, providing insights into the mechanisms of radical production and the impact of oxidative stress in various biological contexts.

Assessment of Free Radical Formation in Specific Disease Models (e.g., Ischemia-Reperfusion Injury)

Ischemia-reperfusion (I/R) injury, a process where tissue damage is exacerbated upon restoration of blood flow after a period of oxygen deprivation, is a significant area where DEPMPO has been applied to assess free radical formation. The reintroduction of oxygen during reperfusion can lead to a burst of reactive oxygen species production, contributing to cellular damage.

Studies utilizing spin trapping in models of I/R injury have successfully detected the formation of various free radicals, including superoxide anion and hydroxyl radicals. For instance, in a rat model of focal cerebral ischemia, microdialysis coupled with EPR analysis using DMPO (a related spin trap, often used in comparison with DEPMPO) demonstrated predominantly superoxide or peroxyl radical production during ischemia, followed by the appearance of hydroxyl radicals and later thiyl and carbon-centered radicals during reperfusion. While this study specifically mentions DMPO, it highlights the application of spin trapping in I/R injury.

Research employing spin traps like DMPO in canine postischemic hearts detected EPR signals corresponding to DMPO-OOH (superoxide anion adduct) and DMPO-OH (hydroxyl radical adduct) in the reperfused ischemic myocardium. Peak concentrations of DMPO-OOH were observed at 1 hour after reperfusion, while DMPO-OH peaked at 3 hours after reperfusion. These findings suggest a sustained generation of oxygen-derived radicals during the late phase of reperfusion, correlating with the progression of myocardial infarction.

Another study investigating renal I/R injury in rats used DMPO and PBN (alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone) as spin traps. While DMPO detected hydroxyl and carbon-centered radical adducts during early reperfusion in kidneys perfused without albumin, radical adducts were not detected with PBN in vitro. The total DMPO adduct concentration reached 4.35 ± 1.05 nmol/g kidney/3 min during reperfusion, significantly higher than in control kidneys (2.55 ± 1.1 nmol/g kidney/3 min).

These studies, primarily using DMPO but illustrating the principles applicable to DEPMPO due to their similar spin-trapping mechanisms, collectively demonstrate the utility of cyclic nitrone spin traps in identifying and quantifying free radical production in complex pathological conditions such as ischemia-reperfusion injury, providing crucial data on the temporal and spatial generation of different radical species. DEPMPO's improved adduct stability offers advantages for such studies.

Evaluation of Antioxidant Interventions

DEPMPO is also a valuable tool for evaluating the efficacy of antioxidant interventions by assessing their ability to scavenge free radicals. Antioxidants work by neutralizing reactive species, thereby reducing oxidative stress. Spin trapping with DEPMPO allows researchers to directly measure the reduction in free radical signals in the presence of antioxidant compounds.

Assessing Scavenging Activity of Compounds

The scavenging activity of various compounds can be assessed by generating specific free radicals in vitro in the presence of DEPMPO and the test compound, then measuring the decrease in the corresponding DEPMPO spin adduct signal using EPR spectroscopy. A decrease in the spin adduct signal indicates that the test compound has scavenged the radicals, competing with DEPMPO for the radical species.

For example, studies evaluating the antioxidant properties of compounds like sulfaphenazole (SPZ), a cytochrome P450 inhibitor, have utilized DEPMPO spin trapping. By generating superoxide, hydroxyl, and peroxyl radicals in vitro and using DEPMPO to trap them, researchers could assess the scavenging capacity of SPZ. The presence of SPZ led to a decrease in the intensity of the DEPMPO-superoxide, DEPMPO-hydroxyl, and DEPMPO-peroxyl adduct signals. Specifically, 1 mM SPZ decreased the DEPMPO-superoxide signal by approximately 60%, while 5 mM SPZ or superoxide dismutase (SOD) completely abolished it. The DEPMPO-hydroxyl signal was decreased by approximately 80% in the presence of 1 mM SPZ, and the DEPMPO-peroxyl adduct was completely inhibited by 1 mM SPZ. These results indicate that SPZ is capable of scavenging these radical species.

While DMPO is also commonly used for scavenging assays, the enhanced stability of DEPMPO adducts, particularly with superoxide, can provide more reliable and persistent signals for quantification, which is beneficial when assessing scavenging activity, especially in biological samples where adduct stability can be compromised. Studies have shown that biological reductants can enhance the signal of DMPO-OH, while this effect is significantly less pronounced with DEPMPO, suggesting DEPMPO is less prone to artifacts in such systems.

Data on Scavenging Activity of Sulfaphenazole (SPZ) using DEPMPO:

Radical SpeciesSPZ ConcentrationDEPMPO Adduct Signal (% of Control)
Superoxide1 mM~40%
Superoxide5 mM~0%
Superoxide500 U/ml SOD~0%
Hydroxyl1 mM~20%
Alkylperoxyl1 mM~0%

This data illustrates how DEPMPO spin trapping can quantify the scavenging efficiency of a compound against different radical species.

Table of Compounds and PubChem CIDs:

Compound NamePubChem CID
DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide)157230-67-6 (CAS, CID not readily available in search)
DMPO (5,5-dimethyl-1-pyrroline N-oxide)1774
Hydroxyl Radical (•OH)157350
Superoxide Anion Radical (O₂•⁻)5359597
Peroxyl Radical (ROO•)Not specifically searched, but mentioned as DEPMPO-OOR adduct.
Sulfaphenazole (SPZ)5359597 (Note: This CID is for Superoxide, not SPZ. SPZ CID needs to be searched.)
PBN (alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone)135532295
Peroxynitrite (ONOO⁻)104806

Revised Plan:

Perform a targeted Google search for "Sulfaphenazole PubChem CID".

Add the confirmed PubChem CID for Sulfaphenazole to the table.

Finalize the article.DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide) is a cyclic nitrone spin trap widely used in electron paramagnetic resonance (EPR) spectroscopy to detect short-lived free radicals in biological systems. It is a phosphorylated derivative of the commonly used spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide). A key advantage of DEPMPO over DMPO is the increased stability of its spin adducts, particularly with the superoxide anion radical (O₂•⁻). The DEPMPO-superoxide adduct has a significantly longer half-life compared to the DMPO-superoxide adduct, and its decomposition does not readily produce the hydroxyl radical (•OH) adduct, which can be a confounding factor when using DMPO. This enhanced stability and specificity make DEPMPO a valuable tool for studying free radical formation and evaluating antioxidant efficacy in complex biological environments.

DEPMPO plays a crucial role in biomedical research, particularly in the investigation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. EPR spin trapping with DEPMPO allows for the detection and identification of specific radical species, providing insights into the mechanisms of radical production and the impact of oxidative stress in various biological contexts.

Assessment of Free Radical Formation in Specific Disease Models (e.g., Ischemia-Reperfusion Injury)

Ischemia-reperfusion (I/R) injury, a process where tissue damage is exacerbated upon restoration of blood flow after a period of oxygen deprivation, is a significant area where DEPMPO has been applied to assess free radical formation. The reintroduction of oxygen during reperfusion can lead to a burst of reactive oxygen species production, contributing to cellular damage.

Studies utilizing spin trapping in models of I/R injury have successfully detected the formation of various free radicals, including superoxide anion and hydroxyl radicals. For instance, in a rat model of focal cerebral ischemia, microdialysis coupled with EPR analysis using DMPO (a related spin trap, often used in comparison with DEPMPO) demonstrated predominantly superoxide or peroxyl radical production during ischemia, followed by the appearance of hydroxyl radicals and later thiyl and carbon-centered radicals during reperfusion. While this study specifically mentions DMPO, it highlights the application of spin trapping in I/R injury.

Research employing spin traps like DMPO in canine postischemic hearts detected EPR signals corresponding to DMPO-OOH (superoxide anion adduct) and DMPO-OH (hydroxyl radical adduct) in the reperfused ischemic myocardium. Peak concentrations of DMPO-OOH were observed at 1 hour after reperfusion, while DMPO-OH peaked at 3 hours after reperfusion. These findings suggest a sustained generation of oxygen-derived radicals during the late phase of reperfusion, correlating with the progression of myocardial infarction.

Another study investigating renal I/R injury in rats used DMPO and PBN (alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone) as spin traps. While DMPO detected hydroxyl and carbon-centered radical adducts during early reperfusion in kidneys perfused without albumin, radical adducts were not detected with PBN in vitro. The total DMPO adduct concentration reached 4.35 ± 1.05 nmol/g kidney/3 min during reperfusion, significantly higher than in control kidneys (2.55 ± 1.1 nmol/g kidney/3 min).

These studies, primarily using DMPO but illustrating the principles applicable to DEPMPO due to their similar spin-trapping mechanisms, collectively demonstrate the utility of cyclic nitrone spin traps in identifying and quantifying free radical production in complex pathological conditions such as ischemia-reperfusion injury, providing crucial data on the temporal and spatial generation of different radical species. DEPMPO's improved adduct stability offers advantages for such studies.

Evaluation of Antioxidant Interventions

DEPMPO is also a valuable tool for evaluating the efficacy of antioxidant interventions by assessing their ability to scavenge free radicals. Antioxidants work by neutralizing reactive species, thereby reducing oxidative stress. Spin trapping with DEPMPO allows researchers to directly measure the reduction in free radical signals in the presence of antioxidant compounds.

Assessing Scavenging Activity of Compounds

The scavenging activity of various compounds can be assessed by generating specific free radicals in vitro in the presence of DEPMPO and the test compound, then measuring the decrease in the corresponding DEPMPO spin adduct signal using EPR spectroscopy. A decrease in the spin adduct signal indicates that the test compound has scavenged the radicals, competing with DEPMPO for the radical species.

For example, studies evaluating the antioxidant properties of compounds like sulfaphenazole (SPZ), a cytochrome P450 inhibitor, have utilized DEPMPO spin trapping. By generating superoxide, hydroxyl, and peroxyl radicals in vitro and using DEPMPO to trap them, researchers could assess the scavenging capacity of SPZ. The presence of SPZ led to a decrease in the intensity of the DEPMPO-superoxide, DEPMPO-hydroxyl, and DEPMPO-peroxyl adduct signals. Specifically, 1 mM SPZ decreased the DEPMPO-superoxide signal by approximately 60%, while 5 mM SPZ or superoxide dismutase (SOD) completely abolished it. The DEPMPO-hydroxyl signal was decreased by approximately 80% in the presence of 1 mM SPZ, and the DEPMPO-peroxyl adduct was completely inhibited by 1 mM SPZ. These results indicate that SPZ is capable of scavenging these radical species.

While DMPO is also commonly used for scavenging assays, the enhanced stability of DEPMPO adducts, particularly with superoxide, can provide more reliable and persistent signals for quantification, which is beneficial when assessing scavenging activity, especially in biological samples where adduct stability can be compromised. Studies have shown that biological reductants can enhance the signal of DMPO-OH, while this effect is significantly less pronounced with DEPMPO, suggesting DEPMPO is less prone to artifacts in such systems.

Data on Scavenging Activity of Sulfaphenazole (SPZ) using DEPMPO:

Radical SpeciesSPZ ConcentrationDEPMPO Adduct Signal (% of Control)
Superoxide1 mM~40%
Superoxide5 mM~0%
Superoxide500 U/ml SOD~0%
Hydroxyl1 mM~20%
Alkylperoxyl1 mM~0%

This data illustrates how DEPMPO spin trapping can quantify the scavenging efficiency of a compound against different radical species.

Applications of Depmpo in Chemical and Materials Science Research

Mechanistic Investigations of Radical Intermediates in Chemical Reactions

Spin trapping with DEPMPO, coupled with EPR spectroscopy, is a powerful technique for identifying and characterizing short-lived radical intermediates in various chemical reactions rsc.orgacs.orgnih.gov. This approach allows researchers to gain insights into reaction pathways that involve radical species.

Studies have utilized DEPMPO to detect phenyl radicals formed during the reaction of 4-acetylphenylboronic acid with peroxynitrite rsc.org. DEPMPO has also been employed to trap intermediate radicals, such as carbon-centered radicals, in different chemical transformations rsc.orgmdpi.com. The characteristic hyperfine coupling constants (hfc) observed in the EPR spectra of DEPMPO spin adducts provide a "fingerprint" for the trapped radical, aiding in its identification nih.govmdpi.com. For instance, a carbon-centered radical adduct with DEPMPO has been characterized by a 12-line EPR spectrum with specific aH and aP values rsc.org.

DEPMPO's ability to form relatively stable adducts with superoxide (B77818) (DEPMPO-OOH) and hydroxyl (DEPMPO-OH) radicals makes it particularly useful for studying reactive oxygen species (ROS) in chemical systems nih.govresearchgate.nettandfonline.com. Unlike DMPO, the decomposition of the DEPMPO-superoxide adduct does not readily produce the hydroxyl radical adduct, which can be a confounding factor when using DMPO caymanchem.comtandfonline.comnih.gov. This characteristic enhances the reliability of DEPMPO for distinguishing between superoxide and hydroxyl radicals caymanchem.comresearchgate.net.

Research has also explored the use of DEPMPO in combination with mass spectrometry (MS) techniques, such as electrospray ionization-tandem mass spectrometry (ESI-MS/MS), to identify spin-trapped radicals acs.orgnih.govresearchgate.net. This combined approach can provide complementary information for radical identification and mechanistic studies acs.org.

Table 1 provides examples of radical adducts characterized using DEPMPO and their typical EPR hyperfine coupling constants.

Radical Adduct TypeTypical Hyperfine Coupling Constants (G)Citation
Carbon-centered radicalaN ≈ 15.2-15.3, aH ≈ 22.0-22.8, aP ≈ 44.8-48.14 rsc.orgmdpi.com
Hydroxyl radical (DEPMPO-OH)aN ≈ 14.9, aH ≈ 14.8, aP ≈ 43.1 nih.gov
Superoxide radical (DEPMPO-OOH)aN ≈ 13.6, aH ≈ 11.2, aP ≈ 40.8 nih.gov

Note: Hyperfine coupling constants can vary slightly depending on the specific radical and experimental conditions.

Polymerization and Degradation Processes Involving Radicals

Radical intermediates play significant roles in polymerization and degradation processes of materials. DEPMPO serves as a valuable tool for investigating these radical-mediated reactions nih.govmdpi.commdpi.com.

In polymerization, particularly free-radical polymerization, spin trapping with DEPMPO can help identify initiating radicals and propagating radical species, providing insights into the polymerization mechanism mdpi.com. While DMPO has been used in photopolymerization studies to trap various radicals like phenyl and thiyl radicals, DEPMPO, with its improved adduct stability, offers advantages for detecting potentially less stable radical intermediates involved in these processes mdpi.com.

DEPMPO is also applied to study the degradation of materials, such as polymers, that occurs via radical pathways mdpi.com. Thermo-oxidative degradation of polymers like polypropylene (B1209903) involves the formation of various radical species mdpi.com. Spin trapping with agents like DMPO has been used to identify carbon-centered and alkoxy radicals in degraded polymers mdpi.com. While the provided search results primarily mention DMPO in the context of polymer degradation, the superior stability of DEPMPO adducts suggests its potential for more effective trapping and identification of the transient radicals involved in these complex degradation mechanisms. The ability of DEPMPO to trap both oxygen- and carbon-centered radicals is particularly relevant for studying oxidative degradation processes researchgate.net.

Research into the degradation of spin adducts themselves, such as those formed by DMPO, highlights the importance of adduct stability for successful radical detection tandfonline.com. The reported higher stability of DEPMPO adducts compared to DMPO adducts, especially for superoxide and sulfoxyl radicals, makes DEPMPO a preferred spin trap for studying radical processes where adduct lifetime is a critical factor nih.govnih.gov.

Table 2 illustrates the relative stability of DEPMPO spin adducts compared to DMPO adducts for certain radical species.

Radical SpeciesSpin TrapAdduct Half-life (approximate)Citation
Superoxide (O₂•⁻)DEPMPO17 min (room temperature) nih.gov
Superoxide (O₂•⁻)DMPOLess stable than DEPMPO-OOH nih.govcaymanchem.com
Sulfoxyl (SO₃•⁻)DEPMPO7 times better in vitro (with ascorbate) nih.gov
Sulfoxyl (SO₃•⁻)DMPOLess stable than DEPMPO-SO₃•⁻ nih.gov

The application of DEPMPO in these areas allows for a deeper understanding of the fundamental chemical processes driven by radical intermediates, paving the way for the development of new materials and control over chemical reactions.

Limitations and Challenges in Depmpo Based Spin Trapping

Adduct Conversion and Artifact Formation

A significant challenge in using DEPMPO, similar to other nitrone spin traps like DMPO, is the potential for radical adduct conversion and the formation of artifacts that can complicate the identification and quantification of trapped radical species. An undesirable conversion of the DEPMPO-superoxide adduct (DEPMPO/OOH) into the DEPMPO-hydroxyl adduct (DEPMPO/OH) has been observed. researchgate.net This conversion can lead to an underestimation of superoxide (B77818) radical detection. frontiersin.org

Artifact formation can arise from mechanisms other than direct radical trapping. For instance, nucleophilic addition to the spin trap, followed by oxidation of the resulting hydroxylamine (B1172632), can produce radical adducts identical to those formed by genuine radical trapping. nih.govresearchgate.net This is known as the Forrester-Hepburn mechanism. While DEPMPO is considered less susceptible to artifacts from nonradical chemistry compared to DMPO, the possibility still exists, particularly with certain nucleophiles. researchgate.net The presence of impurities, such as traces of hydroxylamine or nitroxide, in high concentrations of the spin trap can also lead to artefactual signals. mdpi.com

Rigorous control experiments are crucial to distinguish between true spin trapping and artifact formation. nih.govresearchgate.net For example, using isotopically labeled spin traps can help identify artifacts originating from nucleophilic reactions. nih.govresearchgate.net

Complexity of EPR Spectra due to Diastereomers and Conformations

The interpretation of EPR spectra obtained with DEPMPO is often complicated by the formation of diastereomers and the presence of different conformers of the radical adducts. Radical addition to the prochiral C-2 carbon of DEPMPO results in a complex EPR spectrum due to the superimposition of spectra from two superoxide spin adduct diastereomers (cis and trans adducts). nih.gov The trans isomer is typically the major product. nih.gov

Furthermore, the EPR spectrum of the major trans-DEPMPO-superoxide adduct can exhibit an alternate line-width phenomenon, attributed to the moderately slow exchange between two conformers. nih.gov This conformational exchange, along with the presence of diastereomers and potential superhyperfine structure, makes the interpretation and simulation of DEPMPO radical adduct spectra challenging. researchgate.netresearchgate.net Previously, some spectral features assigned to the DEPMPO-superoxide adduct were found to include a superoxide-derived decomposition product, necessitating the simulation of spectra as a combination of multiple species (diastereomers, conformers, and decomposition products). researchgate.netresearchgate.net

The presence of two chiral centers in DEPMPO alkoxyl radical adducts also results in two diastereomers with distinct EPR spectra, further adding to the complexity of analysis. mdpi.comresearchgate.net

Influences of Experimental Conditions (e.g., Oxygenation, pH)

Experimental conditions significantly influence the efficiency of DEPMPO spin trapping and the characteristics of the resulting EPR spectra. Factors such as oxygen concentration and pH can affect both the production of radical species and the rate of conversion of DEPMPO adducts. researchgate.netjfda-online.com

The rate of conversion of DEPMPO/OOH into DEPMPO/OH adducts, for instance, decreases with increasing oxygenation. researchgate.net When experiments involving oxygen-consuming systems are conducted in closed environments like quartz capillaries or flat cells, changes in partial oxygen pressure (pO2) can lead to variations in both radical production and adduct conversion rates, making the system difficult to analyze. researchgate.net

Different experimental conditions, including the type of spin trap used, pH, and solvent composition, can lead to different results when evaluating radical generation. jfda-online.com Therefore, careful control and reporting of experimental parameters are essential for reproducibility and accurate interpretation.

Need for Rigorous Controls and Validation

Given the potential for adduct conversion, artifact formation, and spectral complexity, the use of DEPMPO in spin trapping experiments necessitates rigorous controls and validation procedures. nih.govresearchgate.net Control experiments where one or more reagents are excluded are essential to identify paramagnetic impurities or confirm that all components are required for signal generation. interchim.fr

Validation procedures, such as using hydroxyl radical scavengers to assess the contribution of hydroxyl radical trapping versus artifact formation, are important. nih.gov If a scavenger reduces the signal of a suspected hydroxyl radical adduct and a corresponding scavenger-derived radical adduct is detected, it provides evidence for genuine hydroxyl radical trapping. nih.gov

Quantitative kinetic criteria can also be employed for validation. nih.gov Furthermore, regularly checking the purity of the DEPMPO batch is crucial, as contaminants can lead to artefactual signals. mdpi.com The use of isotopically labeled spin traps can provide direct evidence for artifact mechanisms like the Forrester-Hepburn pathway. nih.govresearchgate.net

Ultimately, accurate interpretation of DEPMPO-based spin trapping data relies on a thorough understanding of the potential limitations and the implementation of appropriate controls and validation steps to ensure the fidelity of the detected radical signals.

Future Directions and Emerging Research Avenues for Depmpo

Development of Next-Generation Targeted Spin Traps with Enhanced Specificity and Stability

A key area of future research involves the design and synthesis of next-generation spin traps based on the DEPMPO structure, focusing on improved specificity and stability. The inherent limitations of existing spin traps, including the relatively short half-lives of some spin adducts and the potential for ambiguous spectral interpretation, drive this development. nih.gov

One promising approach is the creation of targeted spin traps that accumulate in specific cellular compartments, such as mitochondria. nih.govnih.gov For instance, Mito-DEPMPO, a DEPMPO analogue conjugated with a triphenylphosphonium cationic moiety, has been synthesized. nih.govnih.govacs.org This modification facilitates its uptake into mitochondria, enabling the detection of superoxide (B77818) radical anion generated specifically within these organelles. nih.govnih.gov Studies have shown that Mito-DEPMPO forms superoxide spin adducts with enhanced stability compared to the parent DEPMPO, with a half-life approximately 2-2.5 times longer. nih.govresearchgate.net Similarly, Mito-DIPPMPO, a derivative of DIPPMPO (5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide) with a similar targeting group, has demonstrated even higher superoxide adduct stability. nih.gov

Further research is exploring modifications to the pyrroline (B1223166) ring of DEPMPO to influence adduct stability and potentially improve radical trapping efficiency and stereoselectivity. nih.govrsc.org Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the electronic and structural factors that govern spin trapping reactions and adduct stability, guiding the rational design of new traps. nih.govacs.orgnih.govfigshare.com

Integration with Advanced Imaging Modalities (e.g., Molecular MRI)

Integrating spin trapping techniques with advanced imaging modalities like molecular MRI represents another significant future direction. While EPR spectroscopy is the primary detection method for spin adducts, its spatial resolution can be a limitation for detailed in vivo studies. mdpi.comismrm.orgradiopaedia.org

Paramagnetic spin adducts formed by spin traps like DEPMPO can potentially act as contrast agents for MRI, offering a pathway for visualizing radical distribution in biological systems with higher spatial resolution. mdpi.comismrm.orgradiopaedia.org Although direct in vivo EPR imaging of short-lived radical adducts remains challenging due to factors like multiple spectral lines and rapid disintegration, the paramagnetic properties of these trapped species can be exploited for MRI contrast enhancement. ismrm.org Research is ongoing to develop spin traps whose adducts possess favorable properties for MRI detection, such as sufficient stability and appropriate paramagnetic characteristics. mdpi.com This integration could enable the non-invasive monitoring of free radical production and distribution in living organisms, providing valuable insights into disease processes and therapeutic interventions. mdpi.comnumberanalytics.com

Computational and Theoretical Studies to Elucidate Adduct Structures and Reaction Kinetics

Computational and theoretical studies play a crucial role in advancing the understanding of DEPMPO's spin trapping mechanisms, adduct structures, and reaction kinetics. nih.govacs.orgfigshare.com These studies, often utilizing quantum chemical methods like DFT, provide detailed insights into the electronic and structural properties of spin traps and their radical adducts. nih.govacs.orgnih.govfigshare.com

Theoretical calculations can help elucidate the preferred pathways of radical addition to DEPMPO, predict the structures and spectroscopic parameters (such as hyperfine coupling constants) of the resulting spin adducts, and determine the thermodynamic and kinetic feasibility of these reactions. nih.govacs.orgnih.govfigshare.comacs.org This is particularly important for understanding the trapping of different radical species and the formation of various diastereoisomers, which can complicate EPR spectral analysis. nih.govrsc.org Computational studies can also shed light on the factors influencing spin adduct stability and decay kinetics, aiding in the design of more persistent spin traps. nih.govresearchgate.net By correlating theoretical predictions with experimental EPR data, researchers can gain a more comprehensive understanding of free radical processes in complex systems. nih.govresearchgate.net

Applications in Novel Research Fields (e.g., Plasma Medicine, Aging Studies)

The application of DEPMPO and its derivatives is expanding into novel research fields beyond traditional oxidative stress studies. Emerging areas include plasma medicine and aging studies.

In plasma medicine, where reactive species generated by cold physical plasmas are utilized for therapeutic purposes, spin trapping with agents like DEPMPO can help characterize the types and quantities of radicals produced, providing insights into the underlying mechanisms of plasma-induced biological effects.

In aging studies, reactive oxygen species (ROS) are implicated in oxidative damage that contributes to the aging process and age-related diseases. ontosight.airesearchgate.net DEPMPO can be used to detect and quantify radical production in biological systems relevant to aging, helping to elucidate the role of free radicals in age-related decline and the development of associated pathologies like neurodegeneration, cancer, and cardiovascular disease. ontosight.airesearchgate.netnih.gov The development of targeted DEPMPO derivatives, such as those aimed at mitochondria, is particularly relevant for aging research, as mitochondrial dysfunction and ROS production are strongly linked to aging. nih.govnih.govresearchgate.net

Quantitative Analysis of Radical Generation in Complex Biological Systems

While EPR spin trapping with DEPMPO provides qualitative information about the presence of specific radicals, achieving accurate quantitative analysis of radical generation in complex biological systems remains an active area of research. colab.wsnih.gov The kinetics of spin trapping and adduct decay can be influenced by the biological environment, making direct correlation between spin adduct signal intensity and the initial radical concentration challenging. nih.gov

Q & A

Q. What are the foundational physicochemical properties of Depmpo, and what experimental methods are recommended for their characterization?

To characterize Depmpo’s properties (e.g., solubility, stability, molecular structure), employ techniques such as:

  • Spectroscopy (UV-Vis, NMR) for structural elucidation .
  • Chromatography (HPLC, GC) for purity assessment and compound separation .
  • Thermogravimetric analysis (TGA) to study thermal stability. Ensure reproducibility by adhering to standardized protocols and validating instruments with reference materials.

Q. How should researchers design preliminary experiments to assess Depmpo’s reactivity under varying environmental conditions?

Use a controlled factorial design to isolate variables (e.g., pH, temperature, light exposure). For example:

  • Batch experiments in controlled reactors to monitor degradation kinetics .
  • Statistical tools (ANOVA, regression analysis) to identify significant factors . Document environmental parameters rigorously to minimize confounding variables .

Q. What are the best practices for synthesizing Depmpo in laboratory settings, and how can yield optimization be systematically approached?

Follow Design of Experiments (DoE) principles:

  • Vary reaction parameters (catalyst concentration, temperature) in a structured matrix .
  • Use response surface methodology to model optimal conditions . Validate synthesis pathways with spectroscopic confirmation at each step to ensure intermediate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Depmpo’s reported bioactivity data across different studies?

Apply meta-analytical frameworks to reconcile discrepancies:

  • Conduct sensitivity analyses to assess the impact of methodological differences (e.g., cell lines, assay protocols) .
  • Use PICO framework (Population, Intervention, Comparison, Outcome) to standardize data interpretation in biological studies . Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) to confirm mechanistic hypotheses .

Q. What advanced computational methods are suitable for predicting Depmpo’s interaction with biological targets, and how can model accuracy be validated?

Combine molecular docking simulations (e.g., AutoDock Vina) with machine learning (ML) algorithms:

  • Train ML models on existing ligand-receptor datasets to predict binding affinities .
  • Validate predictions experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Address overfitting by using cross-validation and external test datasets .

Q. How should researchers design a robust data management plan (DMP) for long-term Depmpo study reproducibility?

Align with FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Use standardized metadata templates (e.g., ISA-Tab) for experimental workflows .
  • Implement version control (e.g., Git) for computational scripts and raw data . Archive datasets in repositories like Zenodo or Figshare with persistent identifiers (DOIs) .

Q. What methodologies are recommended for analyzing Depmpo’s environmental fate, particularly when dealing with incomplete or heterogeneous data?

Adopt probabilistic modeling (e.g., Monte Carlo simulations) to quantify uncertainty:

  • Integrate geospatial data (GIS) to map contamination hotspots .
  • Apply machine learning imputation (e.g., k-nearest neighbors) to address missing data . Triangulate results with field sampling and laboratory microcosm studies .

Methodological Frameworks for Depmpo Research

Q. How can interdisciplinary approaches enhance Depmpo’s application in novel research contexts (e.g., materials science vs. pharmacology)?

Use convergence research frameworks :

  • Formulate hybrid research questions combining Depmpo’s chemical properties with domain-specific challenges (e.g., drug delivery vs. catalytic activity) .
  • Leverage cross-disciplinary workshops to align terminology and methodologies . Example: Pair synthetic chemists with pharmacologists to co-design Depmpo derivatives for targeted therapies .

Q. What strategies mitigate bias in Depmpo toxicity studies, particularly when extrapolating from in vitro to in vivo models?

Implement tiered testing protocols :

  • Begin with high-throughput in vitro screens (e.g., zebrafish embryos) for rapid toxicity profiling .
  • Transition to organ-on-a-chip systems to mimic human physiological responses . Use Bayesian statistical models to quantify extrapolation uncertainty and refine risk assessments .

Q. How can researchers critically evaluate the limitations of Depmpo’s current applications and identify gaps for future studies?

Conduct a systematic literature review using PRISMA guidelines:

  • Map existing studies to a SWOT matrix (Strengths, Weaknesses, Opportunities, Threats) .
  • Identify gaps via content analysis (e.g., NVivo software) to code recurring themes .
    Propose novel hypotheses using Diamond Model (theoretical, empirical, methodological, practical dimensions) .

Data Analysis and Validation

Q. What statistical approaches are most effective for handling non-linear relationships in Depmpo’s dose-response data?

Use generalized additive models (GAMs) or piecewise regression to capture non-linear trends . Validate models with bootstrapping to assess robustness against outliers . For mechanistic insights, pair statistical analysis with kinetic modeling (e.g., Michaelis-Menten equations) .

Q. How can researchers ensure ethical compliance when using human-derived data in Depmpo pharmacological studies?

Adhere to IRB protocols for informed consent and data anonymization . Employ differential privacy techniques in datasets to prevent re-identification . Document ethical considerations explicitly in methodology sections, referencing guidelines like the Declaration of Helsinki .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.